

# An In-Depth Technical Guide to 4-Amino-3-methoxybenzonitrile

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## Compound of Interest

Compound Name: 3-Amino-4-methoxybenzonitrile

Cat. No.: B112837

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An important note on nomenclature: The chemical name "**3-Amino-4-methoxybenzonitrile**" is an isomer of the compound that is more commonly referenced in scientific literature and chemical databases. Following the International Union of Pure and Applied Chemistry (IUPAC) naming conventions, the correct name for the principal subject of this guide is 4-Amino-3-methoxybenzonitrile.<sup>[1]</sup> This document will proceed using the correct IUPAC nomenclature.

This technical guide provides a comprehensive overview of 4-Amino-3-methoxybenzonitrile, a key intermediate in the synthesis of pharmaceuticals. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications.

## Chemical and Physical Properties

4-Amino-3-methoxybenzonitrile is a substituted benzonitrile with the molecular formula  $C_8H_8N_2O$ .<sup>[1]</sup> It presents as a solid at room temperature and is characterized by the presence of an amino group, a methoxy group, and a nitrile group attached to a benzene ring. These functional groups make it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of 4-Amino-3-methoxybenzonitrile

Property	Value	Source
IUPAC Name	4-amino-3-methoxybenzonitrile	<a href="#">[1]</a>
CAS Number	177476-76-5	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O	<a href="#">[1]</a>
Molecular Weight	148.16 g/mol	<a href="#">[1]</a>
Physical Form	Solid	<a href="#">[2]</a>
Storage Temperature	Room Temperature	<a href="#">[2]</a>
Purity	≥98%	<a href="#">[2]</a>

Table 2: Computed Properties of 4-Amino-3-methoxybenzonitrile

Property	Value	Source
XLogP3	0.9	<a href="#">[1]</a>
Hydrogen Bond Donor Count	1	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	1	PubChem
Exact Mass	148.063662883 Da	<a href="#">[1]</a>
Monoisotopic Mass	148.063662883 Da	<a href="#">[1]</a>
Topological Polar Surface Area	59 Å <sup>2</sup>	<a href="#">[1]</a>
Heavy Atom Count	11	PubChem

## Spectroscopic Data

The structural identification of 4-Amino-3-methoxybenzonitrile is confirmed through various spectroscopic methods. While a complete set of assigned experimental spectra for this specific compound is not readily available in public databases, typical spectral characteristics can be inferred from its functional groups and related structures.

Table 3: Predicted and Expected Spectroscopic Data for 4-Amino-3-methoxybenzonitrile

Technique	Key Features and Expected Peaks
<sup>1</sup> H NMR	Aromatic protons ( $\delta$ 6.0-7.5 ppm), methoxy protons (-OCH <sub>3</sub> ) as a singlet ( $\delta$ ~3.8 ppm), and amino protons (-NH <sub>2</sub> ) as a broad singlet.
<sup>13</sup> C NMR	Aromatic carbons ( $\delta$ 100-150 ppm), nitrile carbon (-C≡N) ( $\delta$ ~118 ppm), and methoxy carbon (-OCH <sub>3</sub> ) ( $\delta$ ~55 ppm).[3][4]
FTIR	N-H stretching of the primary amine (two bands in the range of 3300-3500 cm <sup>-1</sup> ), C≡N stretching of the nitrile group (sharp, medium intensity peak around 2220-2240 cm <sup>-1</sup> for aromatic nitriles), and C-O stretching of the methoxy group.[5]
Mass Spectrometry	A molecular ion peak [M] <sup>+</sup> at m/z = 148. The fragmentation pattern would likely involve the loss of a methyl radical ( $\bullet$ CH <sub>3</sub> ) from the methoxy group or other characteristic cleavages.[6]

## Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of 4-Amino-3-methoxybenzonitrile is not widely published, a plausible synthetic route can be proposed based on established organic chemistry reactions. A common approach would involve the nitration of a suitable precursor, followed by reduction of the nitro group to an amine.

## Proposed Experimental Protocol: Synthesis of 4-Amino-3-methoxybenzonitrile

This proposed synthesis is based on analogous reactions and would require optimization for specific conditions.

### Step 1: Nitration of 3-methoxybenzonitrile

- To a stirred solution of 3-methoxybenzonitrile in concentrated sulfuric acid, cooled to 0 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
- Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-substituted benzonitrile.

#### Step 2: Reduction of the Nitro Group

- Dissolve the crude nitro-substituted benzonitrile from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
- Add a reducing agent, such as tin(II) chloride dihydrate and concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
- After the reaction is complete (monitored by TLC), neutralize the reaction mixture and extract the product.
- Purify the crude 4-Amino-3-methoxybenzonitrile by recrystallization or column chromatography.

## Applications in Drug Development

4-Amino-3-methoxybenzonitrile is a valuable building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).

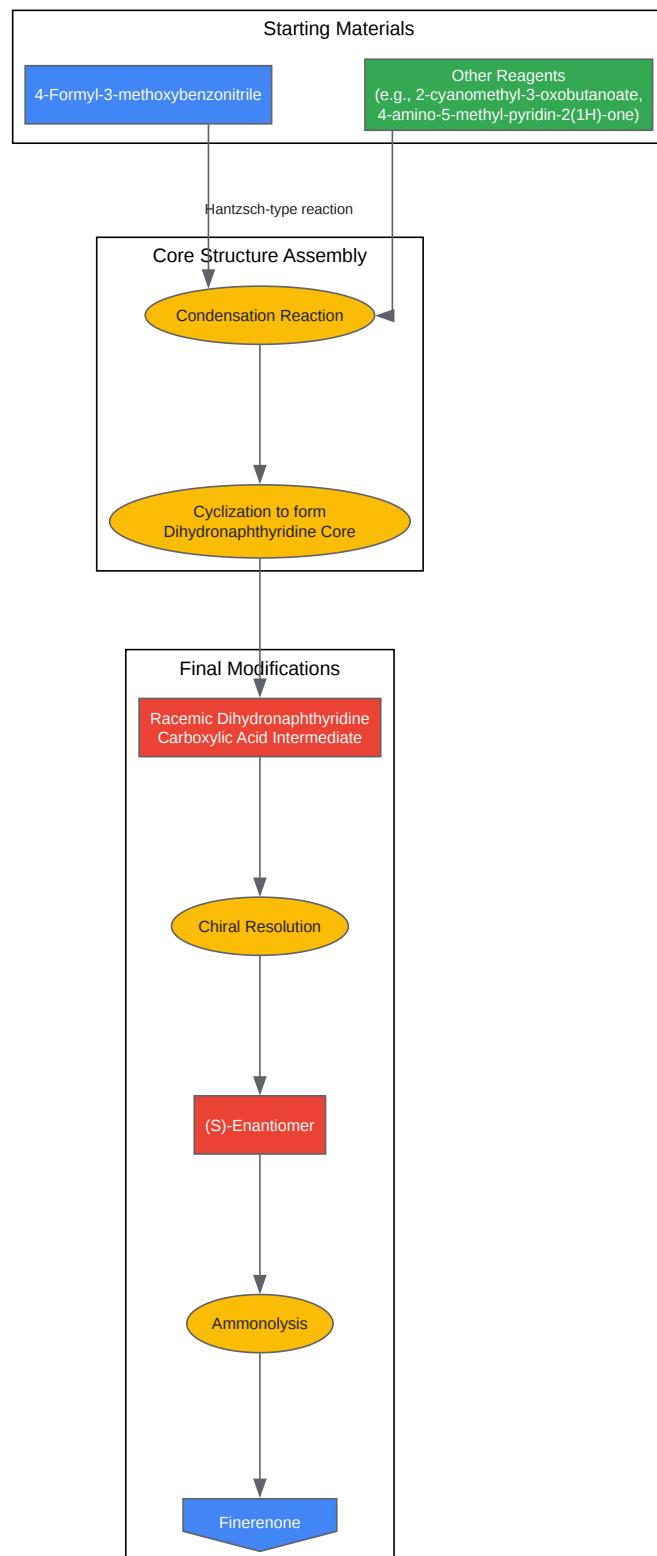
## Role as an Intermediate in the Synthesis of Finerenone

A significant application of a closely related precursor, 4-formyl-3-methoxybenzonitrile, is in the industrial synthesis of Finerenone.<sup>[7][8][9]</sup> Finerenone is a non-steroidal, selective

mineralocorticoid receptor antagonist used to treat chronic kidney disease associated with type 2 diabetes.[9][10] The synthesis of Finerenone involves a multi-step process where the benzonitrile moiety is a crucial component of the final drug structure.

The following diagram illustrates a generalized workflow for the synthesis of Finerenone, highlighting the role of the 4-formyl-3-methoxybenzonitrile precursor.

## Generalized Synthesis Workflow for Finerenone

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A simplified workflow for the synthesis of Finerenone.

## Safety Information

4-Amino-3-methoxybenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[\[1\]](#)

Table 4: GHS Hazard Statements for 4-Amino-3-methoxybenzonitrile

Code	Hazard Statement
H302	Harmful if swallowed
H312	Harmful in contact with skin
H315	Causes skin irritation
H319	Causes serious eye irritation
H332	Harmful if inhaled
H335	May cause respiratory irritation

Source:[\[1\]](#)

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

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## References

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